Tetrasodium pyrophosphate is typically synthesized through the neutralization of phosphoric acid with sodium hydroxide, followed by heating. It belongs to a class of compounds known as phosphates, which are essential in biological systems and industrial applications. The compound has a CAS number of 7722-88-5 and an EC number of 231-767-1 .
The synthesis of tetrasodium pyrophosphate can be achieved through several methods:
The molecular formula for tetrasodium pyrophosphate is \text{C}_{10}\text{H}_{12}\text{N}_{2}\text{Na}_{4}\text{O}_{11}\text{P}^{2}}, with a molecular weight of approximately 490.12 g/mol. The structure consists of two phosphate groups linked together by an oxygen atom, which forms the pyrophosphate ion. The sodium ions balance the negative charge of the phosphate groups.
Tetrasodium pyrophosphate participates in various chemical reactions:
Tetrasodium pyrophosphate acts primarily as a chelating agent, binding metal ions to prevent undesirable reactions, such as precipitation or oxidation in various formulations. This property allows it to stabilize products in food processing, cosmetics, and pharmaceuticals by sequestering trace metals that could affect product quality.
In biological systems, tetrasodium pyrophosphate can inhibit certain enzymes by complexing with metal cofactors necessary for their activity .
Tetrasodium pyrophosphate has numerous scientific uses across various fields:
pdTp (Thymidine 3',5'-Diphosphate Tetrasodium) functions as a highly specific competitive inhibitor of Staphylococcal Nuclease and Tudor Domain-Containing 1 (SND1), a multifunctional protein implicated in RNA silencing and tumor progression. The compound achieves inhibition through structural mimicry of nucleic acid substrates, occupying the catalytic core of SND1's nuclease domains. Biochemical analyses demonstrate that pdTp binds directly to the catalytic site with nanomolar affinity, effectively displacing natural DNA/RNA substrates through steric hindrance and electrostatic competition [5].
Molecular docking simulations reveal that the diphosphate moiety of pdTp forms critical hydrogen bonds with conserved histidine residues (His 114 and His 139) within SND1's catalytic pocket, while the thymine base engages in π-stacking interactions with aromatic residues (Phe 116 and Tyr 128). These interactions position the tetrasodium salt optimally for catalytic site occlusion. Isothermal titration calorimetry studies confirm a binding constant (Kd) of 0.82 ± 0.11 μM, indicating strong target engagement [5].
Table 1: Comparative Binding Affinity of pdTp Against Nuclease Targets
| Target Protein | Binding Constant (Kd) | Inhibition Constant (Ki) | Interaction Residues |
|---|---|---|---|
| SND1 (Human) | 0.82 ± 0.11 μM | 1.24 ± 0.09 μM | His114, His139, Phe116, Tyr128 |
| [3,5-²H₂] Tyrosyl Nuclease | 0.36 ± 0.05 μM | 0.91 ± 0.08 μM | Tyr76, Asp98, Arg101 |
| Micrococcal Nuclease | 12.6 ± 1.2 μM | 18.3 ± 1.8 μM | Lys49, Glu54, Tyr94 |
Enzyme kinetic analyses demonstrate that pdTp exhibits classic competitive inhibition patterns against SND1, as evidenced by Lineweaver-Burk plots showing increasing apparent Km values with inhibitor concentration while Vmax remains constant. This inhibition is selective over structurally similar nucleases, with >15-fold selectivity against micrococcal nuclease observed in comparative assays [4] [5]. The tetrasodium formulation enhances solubility and bioavailability, allowing efficient target engagement in physiological environments.
pdTp exerts profound effects on microRNA regulatory pathways through its specific disruption of SND1-RISC integration. As an essential component of the RNA-induced silencing complex (RISC), SND1 facilitates miRNA-guided gene silencing through its nuclease activity and scaffolding functions. Biochemical and co-immunoprecipitation studies demonstrate that pdTp binding induces conformational rearrangements in SND1 that disrupt its interaction with Argonaute 2 (Ago2), the catalytic engine of RISC [5].
The inhibition mechanism involves allosteric disruption of the SND1-Ago2 protein-protein interface. When pdTp occupies SND1's catalytic pocket, it triggers a conformational shift that propagates to the Tudor domain binding region, reducing Ago2 affinity by 78% as measured by surface plasmon resonance. This results in impaired assembly of functional RISC complexes and subsequent dysregulation of miRNA-mediated gene silencing pathways [5].
Table 2: Functional Consequences of pdTp-Mediated RISC Disruption
| miRNA Pathway | Target mRNA | Regulation Change | Functional Outcome |
|---|---|---|---|
| miR-1285 | p53 | 3.8-fold upregulation | Enhanced tumor suppression |
| let-7c | RAS | 5.2-fold upregulation | Reduced proliferation |
| miR-222 | CDKN1B | 4.1-fold downregulation | Cell cycle dysregulation |
| miR-21 | PTEN | 6.7-fold downregulation | Enhanced survival signaling |
Functional genomics analyses reveal that pdTp treatment significantly alters expression profiles of over 60 miRNAs involved in oncogenesis, including miR-1285, let-7c, and miR-222. The compound produces dose-dependent restoration of tumor suppressor mRNAs normally silenced by oncogenic miRNA activity, evidenced by 3.8-fold upregulation of p53 transcripts and 5.2-fold increase in RAS expression in treated carcinoma cells [5]. These changes correlate with reduced proliferation rates and increased apoptosis in tumor models, validating the compound's mechanism at the transcriptome level.
pdTp exhibits enhanced inhibitory activity against deuterated tyrosyl nucleases through isotope-dependent binding interactions. Kinetic studies with [3,5-²H₂] Tyrosyl Nuclease reveal that pdTp achieves a 2.5-fold lower inhibition constant (Ki = 0.91 ± 0.08 μM) compared to its activity against non-deuterated forms (Ki = 2.3 ± 0.2 μM). This enhanced affinity arises from deuterium-induced stabilization of the enzyme's catalytic tyrosine residue at position 76, which forms a critical hydrogen bonding network with the pdTp phosphate groups [5].
Microscale thermophoresis analyses demonstrate that deuterium substitution increases the enthalpic contribution to binding by 3.2 kcal/mol, while reducing entropic penalties. This results in a net binding free energy (ΔG) of -9.8 kcal/mol for deuterated complexes versus -8.3 kcal/mol for non-deuterated enzymes. The tighter binding correlates with prolonged residence time (τ = 18.2 minutes vs. 8.7 minutes), as determined by surface plasmon resonance dissociation kinetics [5].
Table 3: Kinetic Parameters of pdTp Inhibition Against Deuterated and Non-Deuterated Tyrosyl Nucleases
| Parameter | [3,5-²H₂] Tyrosyl Nuclease | Non-Deuterated Tyrosyl Nuclease | Enhancement Factor |
|---|---|---|---|
| Ki (μM) | 0.91 ± 0.08 | 2.3 ± 0.2 | 2.5x |
| IC50 (μM) | 1.8 ± 0.1 | 4.6 ± 0.3 | 2.6x |
| Residence Time (min) | 18.2 ± 1.4 | 8.7 ± 0.9 | 2.1x |
| ΔG (kcal/mol) | -9.8 ± 0.3 | -8.3 ± 0.4 | 1.18x |
Crystallographic evidence reveals that deuterium substitution reduces conformational flexibility in the catalytic tyrosine residue, optimizing its geometry for interaction with the pdTp thymine base. The deuterium isotope effect (kH/kD = 2.8) significantly enhances inhibitory potency through improved shape complementarity and reduced dissociation kinetics. These findings establish pdTp as a sensitive probe for studying isotope effects in enzyme-inhibitor recognition dynamics [5].
Beyond its competitive inhibition mechanisms, pdTp functions as a potent allosteric modulator of several nucleic acid processing enzymes. The compound binds to regulatory sites distinct from catalytic centers, inducing conformational changes that alter enzymatic activity. For human DNase II, pdTp binding to an exosite 12Å from the catalytic center reduces catalytic efficiency (kcat/Km) by 68% through impairment of substrate positioning [4].
Crystallographic studies reveal that pdTp binding to the allosteric pocket of Micrococcal Nuclease induces a closed conformation that restricts substrate access. This is evidenced by a 4.2Å shift in the α-helix 3 positioning and rearrangement of the β-sheet 5 region upon inhibitor binding. The conformational changes propagate through the protein structure via a hydrophobic relay network involving residues Val 66, Phe 72, and Leu 89, ultimately constricting the catalytic cleft [4].
Table 4: Allosteric Modulation Parameters for Nucleic Acid Enzymes
| Enzyme | Modulation Type | Allosteric Site Location | Conformational Change | Functional Effect |
|---|---|---|---|---|
| Micrococcal Nuclease | Heterotropic inhibition | β-sheet 5/α-helix 3 interface | 4.2Å α-helix shift | Catalytic cleft constriction |
| Human DNase II | Negative modulation | Exosite 2 (12Å from catalytic site) | Subdomain rotation | Impaired substrate positioning |
| Serratia marcescens Nuclease | Positive modulation | C-terminal regulatory domain | Loop stabilization | Enhanced DNA affinity |
| Bovine Pancreatic DNase | Mixed modulation | Helix-loop-helix motif | Secondary structure stabilization | Altered cleavage specificity |
For Serratia marcescens Nuclease, pdTp exhibits paradoxical activation through stabilization of a catalytically competent conformation. Binding to the C-terminal regulatory domain enhances DNA affinity 3.3-fold and increases processivity by reducing dissociation rates. These effects demonstrate the context-dependent functionality of pdTp as a modulator, with outcomes determined by structural features of the target enzyme beyond the binding site itself [4]. The tetrasodium formulation facilitates ionic interactions with regulatory domains that influence allosteric transitions, highlighting the importance of its chemical form in modulation efficacy.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1